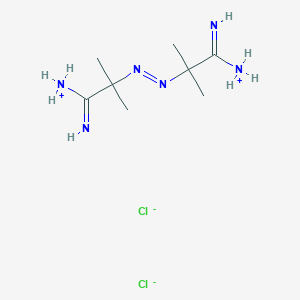

2,2'-Azobis(2-methylpropionamidine) dihydrochloride

Overview

Description

2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AAPH) is a water-soluble azo compound widely used to generate peroxyl radicals (ROO•) under thermal decomposition. These radicals are critical in studying oxidative stress mechanisms in biological systems, protein oxidation, and polymer chemistry . AAPH decomposes at 56–60°C, producing two 2-amidinopropane radicals that react with oxygen to form peroxyl radicals . Its applications span:

- Protein Oxidation Studies: Induces crosslinking at low concentrations (1–3 mmol/L) and degradation at higher concentrations (5–10 mmol/L) in myofibrillar proteins .

- Cell Models: Used to evaluate antioxidant efficacy in HepG2 and LLC-PK1 cells .

- Polymer Chemistry: Initiates soap-free emulsion polymerization due to its water solubility .

Key findings from duck myofibrillar protein (DMP) studies include:

Mechanism of Action

Target of Action

It is known to be used as afree radical initiator , suggesting that it may interact with various molecules in the cell to generate free radicals.

Mode of Action

AAPH acts as a free radical initiator . It generates free radicals, which are highly reactive species that can cause damage to various cellular components, including proteins, lipids, and DNA. This can lead to oxidative stress within the cell .

Biochemical Pathways

oxidative stress and cellular damage . Free radicals can disrupt these pathways, leading to cell damage and potentially cell death .

Result of Action

AAPH has been reported to have significant cytotoxicity on human cells in cell culture . This is likely due to the oxidative stress induced by the free radicals it generates. Oxidative stress can lead to cell damage and cell death, which would account for the observed cytotoxic effects .

Action Environment

The action of AAPH can be influenced by various environmental factors. For example, the generation of free radicals can be influenced by the presence of other reactive species in the environment. Additionally, factors such as temperature and pH could potentially influence the stability and efficacy of AAPH .

Biochemical Analysis

Biochemical Properties

The compound 2,2’-(Diazene-1,2-diyl)bis(2-methylpropanimidamide) dihydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the generation of radicals, which can induce oxidative stress .

Cellular Effects

2,2’-(Diazene-1,2-diyl)bis(2-methylpropanimidamide) dihydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by inducing oxidative stress, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2,2’-(Diazene-1,2-diyl)bis(2-methylpropanimidamide) dihydrochloride involves the generation of radicals. These radicals can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Biological Activity

2,2'-Azobis(2-methylpropionamidine) dihydrochloride, commonly known as AAPH, is a synthetic organic compound widely recognized for its role as a free radical generator in various biological and chemical applications. This article delves into the biological activity of AAPH, focusing on its effects on oxidative stress, inflammation, and cellular mechanisms.

- Molecular Formula : C₈H₁₈Cl₂N₆

- Molecular Weight : 271.19 g/mol

- CAS Number : 2997-92-4

- Melting Point : 160-169 °C

- Solubility : Soluble in water, acetone, methanol, and DMSO .

AAPH generates free radicals upon thermal decomposition, primarily producing alkyl radicals that can initiate lipid peroxidation and other oxidative processes. This property makes it a valuable tool for studying oxidative stress in biological systems .

Oxidative Stress Induction

AAPH has been extensively used to induce oxidative stress in various experimental models. It plays a crucial role in mimicking conditions of oxidative damage:

- Erythrocyte Hemolysis : AAPH induces hemolysis of human erythrocytes by generating reactive oxygen species (ROS), leading to membrane lipid peroxidation .

- Lung Function Impairment : In a study involving Wistar rats, AAPH administration resulted in significant lung function deterioration characterized by increased airway resistance and altered lung mechanics. The highest dose (200 mg/kg) led to elevated levels of inflammatory markers such as IL-1β and TNF-α, indicating a robust inflammatory response .

Cellular Impact

AAPH's effects extend to various cell types:

- Lipid Peroxidation : AAPH has been shown to induce lipid peroxidation in liver and kidney tissues of rats, contributing to cellular damage and dysfunction .

- Inflammatory Response : Studies have demonstrated that AAPH can trigger the release of pro-inflammatory cytokines, exacerbating conditions like colitis and pancreatitis in animal models .

Case Studies

- Lung Damage Model :

- Objective : To assess the impact of AAPH on lung function and inflammation.

- Methodology : Wistar rats were administered varying doses of AAPH (25, 50, 100, 200 mg/kg). Lung mechanics were assessed post-treatment.

- Findings : Significant increases in resistive pressures and inflammatory markers were observed in higher dosage groups compared to controls (CTRL) .

| Dose (mg/kg) | ΔP1 (Resistive Pressure) | Inflammatory Markers (IL-1β) |

|---|---|---|

| CTRL | Baseline | Baseline |

| 25 | Not significantly different | Not significantly different |

| 50 | Not significantly different | Not significantly different |

| 100 | Increased | Moderate increase |

| 200 | Highest | Significant increase |

- Hepatic Oxidative Stress :

- Objective : To evaluate the hepatic effects of AAPH.

- Methodology : Rats received intraperitoneal injections of AAPH; liver tissues were analyzed for oxidative damage markers.

- Findings : Elevated levels of malondialdehyde (MDA) and decreased antioxidant enzyme activities were noted, indicating severe oxidative stress .

Summary of Findings

The biological activity of this compound is characterized by its ability to induce oxidative stress across various biological systems. Its applications extend from basic research on free radicals to potential therapeutic insights into diseases associated with oxidative damage.

Scientific Research Applications

Applications Overview

-

Polymerization Initiator

- AAPH serves as a radical initiator in the polymerization of various monomers, including acrylics, vinyls, and allyl compounds. Its ability to generate free radicals upon thermal decomposition allows for controlled polymer synthesis.

- Case Study : In a study published in Molecules, AAPH was used to initiate the polymerization of acrylamide, resulting in hydrogels with tunable properties suitable for drug delivery systems .

-

Biochemical Research

- AAPH is employed in biochemical assays to induce oxidative stress in cell cultures. This application is crucial for studying oxidative damage and the efficacy of antioxidants.

- Case Study : Research conducted by Zhu et al. demonstrated that AAPH-induced oxidative stress affected the gel-forming capacity of duck myofibrillar proteins, providing insights into protein stability under oxidative conditions .

-

Cell Biology

- In cell culture experiments, AAPH is utilized to investigate cellular responses to oxidative stress, including apoptosis and cellular signaling pathways.

- Example : A study indicated that AAPH could be used to model oxidative stress in monoclonal antibodies, allowing researchers to assess their stability and susceptibility to oxidation .

- Food Science

Data Table: Applications of AAPH

| Application Area | Description | Relevant Studies |

|---|---|---|

| Polymerization | Radical initiator for acrylic and vinyl polymers | Zhu et al., Molecules, 2023; Polymerization kinetics studies |

| Biochemical Assays | Induces oxidative stress for studying cellular responses | Zhu et al., Molecules, 2023; Oxidative stress model for monoclonal antibodies |

| Cell Culture | Investigates apoptosis and signaling pathways under oxidative conditions | Studies on cellular responses to AAPH-induced stress |

| Food Chemistry | Evaluates lipid oxidation and antioxidant efficacy | Research on plant extracts' effects on lipid peroxidation using AAPH as a standard oxidant |

Q & A

Basic Questions

Q. What are the critical storage and handling protocols for 2,2'-azobis(2-methylpropionamidine) dihydrochloride to ensure stability in experimental settings?

Store the compound at ≤25°C in airtight, light-protected containers under argon to prevent premature decomposition. Avoid prolonged exposure to humidity and temperatures above 40°C, as thermal degradation accelerates radical generation . For aqueous solutions, prepare fresh working stocks (e.g., 50 mM in PBS) and use within 4 hours to minimize autoxidation .

Q. How does this compound function as a radical initiator, and what are standard experimental parameters for its use?

The compound thermally decomposes to yield carbon-centered radicals, which react with oxygen to form peroxyl radicals. Key parameters include:

- Temperature : 37–56°C (10-hour half-life at 56°C in water) .

- Concentration : 1–50 mM, depending on assay sensitivity (e.g., 20 mM for ORAC assays) .

- Incubation time : 30–60 minutes at 37°C for radical saturation .

Monitor decomposition kinetics via UV spectroscopy (absorption at 365 nm) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify radical species .

Q. What methodologies are recommended to quantify radical generation efficiency and validate experimental reproducibility?

- LC-MS/MS : Identify degradation products (e.g., alkoxyl radicals) and track hydrolysis rates, which increase exponentially with pH (k = 2.1 × 10⁻⁶ s⁻¹ at 40°C) .

- Fluorescence assays : Use β-phycoerythrin (ex/em = 530/590 nm) in ORAC assays to measure peroxyl radical scavenging activity .

- Calorimetry : Validate radical yield via isothermal titration calorimetry (ITC) when studying host-guest interactions (e.g., with cucurbiturils) .

Advanced Research Questions

Q. How do host-guest complexes with cucurbit[n]urils modulate radical generation pathways?

Cucurbit[8]uril (CB[8]) forms inclusion complexes (1:1 or 2:1 stoichiometry) with the compound, stabilizing radicals and altering termination pathways. Use density functional theory (DFT) calculations and ITC to confirm binding affinities. For photolytic radical studies, pre-incubate CB[8] with the compound (1:1 molar ratio) to achieve controlled radical release .

Q. How does pH influence hydrolysis and radical generation kinetics?

- Neutral to acidic conditions (pH <7) : Thermal decomposition dominates (rate ≈ 2.1 × 10⁻⁶ s⁻¹).

- Alkaline conditions (pH >7) : Hydrolysis accelerates (OH⁻-dependent), increasing side products like amidine derivatives.

Method : Adjust pH with phosphate or Tris buffers and analyze via LC-MS/MS. For reproducible results, maintain pH ≤7 in long-term experiments .

Q. What strategies optimize polymerization efficiency when using this compound as an initiator?

- Temperature : Use 50–60°C for acrylamide polymerization (activation energy = 123.4 kJ/mol) .

- Monomer ratio : For copolymers (e.g., acrylamide and 2-acrylamide-2-methylpropane sulfonic acid), use 0.1–1.0 wt% initiator relative to monomers .

- Oxygen exclusion : Purge solutions with nitrogen to prevent radical quenching. Validate polymer molecular weight via gel permeation chromatography (GPC) .

Q. How should researchers resolve contradictions in radical yield data across studies?

Discrepancies may arise from:

- Host-guest interactions : Unaccounted cucurbituril binding reduces measurable radicals .

- Assay sensitivity : Fluorescence probes (e.g., β-phycoerythrin) vary in radical detection thresholds .

- pH variability : Hydrolysis products in alkaline conditions may interfere with spectrophotometric readings .

Recommendation : Cross-validate results using multiple techniques (e.g., LC-MS/MS + ITC) and standardize buffer conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Azo Compounds

Mechanistic and Functional Comparisons

AAPH vs. AIBN

- Radical Type : AAPH generates peroxyl radicals, which preferentially oxidize cysteine, methionine, and tryptophan residues in proteins . AIBN produces carbon-centered radicals, more effective in lipid peroxidation .

- Oxidation Outcomes :

AAPH vs. VA-044

- Decomposition Temperature : VA-044 decomposes at 44°C, enabling low-temperature polymerizations, unlike AAPH (56–60°C) .

- Biological Compatibility : VA-044’s imidazoline radicals are less cytotoxic, making it suitable for biomedical applications, while AAPH’s peroxyl radicals are more aggressive in inducing oxidative stress .

Comparative Research Findings

Protein Oxidation Studies

- AAPH :

- AIBN :

Antioxidant Efficacy Testing

- AAPH :

- H₂O₂/Cu²⁺ Systems: Cause site-specific oxidation (e.g., tyrosine residues), unlike AAPH’s non-specific peroxyl radical damage .

Polymer Chemistry

- AAPH: Produces monodisperse polymer particles (100–200 nm) in soap-free emulsions .

- VA-044: Generates smaller nanoparticles (50–80 nm) due to faster radical generation at lower temperatures .

Properties

IUPAC Name |

2-[(1-amino-1-imino-2-methylpropan-2-yl)diazenyl]-2-methylpropanimidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N6.2ClH/c1-7(2,5(9)10)13-14-8(3,4)6(11)12;;/h1-4H3,(H3,9,10)(H3,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEKPEMOWBOYRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=N)N)N=NC(C)(C)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13217-66-8 (Parent) | |

| Record name | 2,2'-Azobis(2-amidinopropane) diHCl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002997924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3049756 | |

| Record name | 2,2'-Azobis(2-amidinopropane) dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | Propanimidamide, 2,2'-(1,2-diazenediyl)bis[2-methyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2997-92-4 | |

| Record name | 2,2'-Azobis(2-amidinopropane) diHCl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002997924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanimidamide, 2,2'-(1,2-diazenediyl)bis[2-methyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Azobis(2-amidinopropane) dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-azobis[2-methylpropionamidine] dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-AZOBIS(2-METHYLPROPANIMIDAMIDE) DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7381JDR72F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.